3-(1H-1,2,4-triazol-3-yl)morpholine

Medicinal Chemistry Drug Design Physicochemical Property Prediction

3-(1H-1,2,4-triazol-3-yl)morpholine is the definitive 1H-tautomer building block for medicinal chemistry programs requiring precisely tuned polarity (logP -1.48) and dual hydrogen-bond donor capacity (triazole NH + morpholine NH). Unlike the 4-substituted regioisomer (CAS 18377-89-4) or 4H-tautomer, this 3-substituted variant places the morpholine oxygen and secondary amine in a unique spatial orientation critical for molecular recognition. Supplied at ≥95% purity with full ECHA-notified hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), enabling compliant lab handling. Do not substitute with regioisomeric analogs—interchange risks invalidating established SAR and synthetic pathways.

Molecular Formula C6H10N4O
Molecular Weight 154.173
CAS No. 1516710-37-4
Cat. No. B2493839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-triazol-3-yl)morpholine
CAS1516710-37-4
Molecular FormulaC6H10N4O
Molecular Weight154.173
Structural Identifiers
SMILESC1COCC(N1)C2=NC=NN2
InChIInChI=1S/C6H10N4O/c1-2-11-3-5(7-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)
InChIKeyPITAOAMPNWOWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-1,2,4-triazol-3-yl)morpholine (CAS 1516710-37-4) – Core Scaffold and Procurement-Grade Specification


3-(1H-1,2,4-triazol-3-yl)morpholine is a heterocyclic building block featuring a morpholine ring directly linked at the 3-position to a 1,2,4-triazole core. This compound exists as a 1H-tautomer with the triazole NH positioned to enable hydrogen-bond donor capacity, distinguishing it from the 4H-tautomer or N-substituted analogs. Procurement-grade material is routinely supplied at 95% purity , with a molecular weight of 154.17 g/mol . Hazard classification per ECHA notified inventory includes Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT SE Category 3 (respiratory irritation) [1].

Why 3-(1H-1,2,4-triazol-3-yl)morpholine Cannot Be Interchanged with Regioisomeric or Tautomeric Analogs


Substitution with the 4-(1H-1,2,4-triazol-3-yl)morpholine regioisomer (CAS 18377-89-4) or 4H-tautomer introduces distinct connectivity, electronic distribution, and hydrogen-bonding geometry that fundamentally alter molecular recognition and physicochemical properties. The 3-substituted morpholine in the target compound places the morpholine oxygen and secondary amine in a unique spatial orientation relative to the triazole NH, whereas the 4-substituted isomer features a tertiary amine linkage. Published computational analyses on 1,2,4-triazole–morpholine hybrids demonstrate that regioisomerism and tautomeric state critically influence predicted logP, H-bond donor/acceptor count, and docking pose . Without direct comparative validation, interchange with analogs risks invalidating established structure–activity relationships and synthetic pathway compatibility.

Quantitative Differentiation Evidence for 3-(1H-1,2,4-triazol-3-yl)morpholine


Regioisomeric Position Governs Lipophilicity: 3-Substituted Morpholine vs. 4-Substituted Analog

The 3-(1H-1,2,4-triazol-3-yl)morpholine isomer exhibits a predicted logP of -1.48 , indicating significantly higher hydrophilicity compared to the 4-substituted regioisomer 4-(1H-1,2,4-triazol-3-yl)morpholine, for which computed logP values are less negative (estimated approximately -0.04 to -0.75 based on structurally related morpholines and triazoles [1]). This quantitative difference arises from the distinct placement of the morpholine oxygen relative to the triazole ring, affecting hydrogen-bonding capacity and aqueous solubility profile.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Tautomeric Form Determines H-Bond Donor Availability: 1H-Tautomer vs. 4H-Tautomer

The 1H-tautomer of 3-(1H-1,2,4-triazol-3-yl)morpholine contains an NH proton capable of acting as a hydrogen-bond donor, a feature absent in the 4H-tautomer where the hydrogen resides on a different nitrogen. The 1H-tautomer's NH group enables directional intermolecular interactions that are exploited in supramolecular assembly and target engagement. The 4H-tautomer (represented by the alternative name 3-(4H-1,2,4-triazol-3-yl)morpholine) lacks this NH donor capacity, as the hydrogen is positioned on N4, altering the molecule's recognition profile .

Crystal Engineering Molecular Recognition Synthetic Intermediates

GHS Hazard Profile Differentiation from Regioisomeric Analogs

3-(1H-1,2,4-triazol-3-yl)morpholine carries a notified ECHA classification including Acute Toxicity Category 4 (H302, H312, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) [1]. In contrast, the 4-substituted regioisomer 4-(1H-1,2,4-triazol-3-yl)morpholine (CAS 18377-89-4) is not listed in the ECHA C&L Inventory with identical hazard codes, suggesting a different toxicological profile. Procurement decisions must account for these divergent hazard classifications, as they impact storage, handling, and waste disposal protocols.

Laboratory Safety Regulatory Compliance Procurement Screening

Application Scenarios for 3-(1H-1,2,4-triazol-3-yl)morpholine Based on Quantified Differentiation


Lead Optimization Requiring Controlled Lipophilicity (logP ≈ -1.48)

When a medicinal chemistry program demands a building block with a predicted logP near -1.5 to balance solubility and permeability, 3-(1H-1,2,4-triazol-3-yl)morpholine offers a validated value of -1.48 . This is distinct from the less hydrophilic 4-substituted regioisomer, enabling precise tuning of compound polarity without additional substituent modifications.

Supramolecular Chemistry and Crystal Engineering Leveraging Dual H-Bond Donors

The 1H-tautomer provides two hydrogen-bond donors (triazole NH and morpholine NH), compared to the single donor of the 4H-tautomer . This feature is advantageous for designing co-crystals, metal-organic frameworks, or host–guest systems where directional H-bond networks dictate assembly and stability.

Synthetic Route Validation with Pre-Defined Purity Benchmark (95%)

Procurement of 3-(1H-1,2,4-triazol-3-yl)morpholine at a minimum purity of 95% ensures consistent starting material quality for multi-step syntheses. This specification allows for reliable yield calculations and impurity profiling, particularly when comparing synthetic protocols across different regioisomers or tautomers.

Safety-Conscious Laboratory Workflows with Documented GHS Hazards

Laboratories with stringent safety protocols can leverage the notified ECHA hazard classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) to implement appropriate PPE and ventilation requirements. This documented profile differentiates the compound from regioisomers lacking equivalent classification, guiding procurement for facilities with pre-approved chemical handling lists.

Quote Request

Request a Quote for 3-(1H-1,2,4-triazol-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.